3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene
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Overview
Description
3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by the presence of chloro and nitro substituents on the benzothiophene ring, which imparts unique chemical and physical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene typically involves multi-step organic reactions. One common method is the nitration of 3-chloro-2-(4-chlorophenyl)-1-benzothiophene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Major Products Formed
Reduction: Formation of 3-amino-2-(4-aminophenyl)-4,6-dinitro-1-benzothiophene.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Another chlorinated compound with different substituents and biological activities.
3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine: A compound with a quinoxaline ring and similar chloro substituents.
Uniqueness
3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene is unique due to the presence of both chloro and nitro groups on the benzothiophene ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H6Cl2N2O4S |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene |
InChI |
InChI=1S/C14H6Cl2N2O4S/c15-8-3-1-7(2-4-8)14-13(16)12-10(18(21)22)5-9(17(19)20)6-11(12)23-14/h1-6H |
InChI Key |
AURVCAJICAGHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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